6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a pyrimidine ring attached to the tetrahydroisoquinoline core, with methoxy groups at the 6 and 7 positions. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1-tetralone with pyrimidine-2-carbaldehyde under acidic conditions, followed by reduction to yield the desired tetrahydroisoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods often involve the use of continuous flow reactors and automated synthesis to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of the target compound.
2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups at positions 6 and 7.
Quinoline derivatives: Structurally related compounds with different biological activities.
Uniqueness
6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy groups and a pyrimidine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.
Biological Activity
6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound is characterized by its tetrahydroisoquinoline core with two methoxy groups at positions 6 and 7 and a pyrimidine moiety at position 2. Its molecular formula is C12H14N2O2 with a molecular weight of approximately 218.25 g/mol. The presence of these functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent anticancer properties.
The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells. This process involves:
- Activation of Caspases : Increased levels of caspase-3 and caspase-9 were observed, indicating the activation of the intrinsic apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes G1 phase arrest in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL for both strains, suggesting moderate antibacterial activity.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Study : Research published in Pharmaceutical Biology demonstrated that the compound effectively inhibited bacterial growth and showed synergistic effects when combined with conventional antibiotics.
Data Summary
Properties
IUPAC Name |
6,7-dimethoxy-2-pyrimidin-2-yl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-19-13-8-11-4-7-18(15-16-5-3-6-17-15)10-12(11)9-14(13)20-2/h3,5-6,8-9H,4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKHDQLYQLXOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.